molecular formula C6H4I2O2 B1427294 3,6-Diiodobenzene-1,2-diol CAS No. 361525-84-0

3,6-Diiodobenzene-1,2-diol

Cat. No. B1427294
M. Wt: 361.9 g/mol
InChI Key: RHKXHMBCNZLCDJ-UHFFFAOYSA-N
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Description

3,6-Diiodobenzene-1,2-diol (DIBD) is an organic compound with a unique structure and interesting properties. It is a small, colorless, and odorless molecule with a molecular formula of C6H4I2O2. It is a diol, meaning it contains two hydroxyl functional groups, with one located at the 1-position and the other at the 2-position. DIBD is an important precursor for various pharmaceuticals and is used in the synthesis of various compounds. It is also used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as a catalyst in various reactions.

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of diiodobenzenes, including 3,6-diiodobenzene-1,2-diol, have been extensively studied using X-ray and electron diffraction. These studies have provided valuable insights into the molecular separations and arrangements within these compounds, which are crucial for understanding their chemical properties and potential applications in materials science (Hendricks et al., 1933).

Synthesis and Organic Transformations

3,6-Diiodobenzene-1,2-diol serves as a precursor in various organic transformations. Efficient methods for synthesizing derivatives of diiodobenzenes, which are valuable in organic chemistry, have been developed. These compounds are particularly important for reactions involving benzynes (Diemer et al., 2011).

Catalyst Precursor for Amination

This compound has been identified as an effective catalyst precursor for intermolecular amination of arenes. Its use in homogeneous conditions allows for high yields and regioselectivity in CN coupling protocols (Lucchetti et al., 2016).

Surface Chemistry Studies

The behavior of diiodobenzenes, including 3,6-diiodobenzene-1,2-diol, on surfaces like Cu(111) has been investigated using techniques like Scanning Tunneling Microscopy. These studies are essential for understanding surface reactions and could have implications in nanotechnology and material sciences (Lahrood et al., 2015).

Shock Tube Investigation for H Atom Production

Research using shock tube investigations has examined the production of hydrogen atoms from the thermal dissociation of ortho-benzyne radicals, using 1,2-diiodobenzene as a thermal source. This kind of research is pivotal in understanding high-temperature chemical reactions relevant to combustion and atmospheric chemistry (Xu et al., 2007).

Host-Guest Complex Formation

Studies on the formation of host-guest complexes in crystalline states using diiodobenzene derivatives have been conducted. These investigations are crucial for understanding molecular interactions and could have implications in designing new materials (Schmittel et al., 2001).

Safety And Hazards

The safety data sheet for a related compound, 1,2-Diiodobenzene, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,6-diiodobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKXHMBCNZLCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1I)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729284
Record name 3,6-Diiodobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diiodobenzene-1,2-diol

CAS RN

361525-84-0
Record name 3,6-Diiodobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BH Northrop, A Glöckner, PJ Stang - The Journal of Organic …, 2008 - ACS Publications
The synthesis of six new, functionalized 180 pyridyl donor ligands and their coordination-driven self-assembly into supramolecular rectangles is reported. Three of the new donors have …
Number of citations: 39 pubs.acs.org
QM Chen, Y Chen, XH Wu - Transition Metal Chemistry, 2021 - Springer
A series of 1,4-disubstituted digold–alkynyl complexes, [(PPh 3 )Au] 2 (μ-C≡C–Ar–CH≡C)], in which the 1,4-diethenylbenzene bridge contains two alkyl or oligo(ethylene glycol)…
Number of citations: 2 link.springer.com
LY Tian, YM Liu, GX Tian, XH Wu, Z Li, JF Kou… - Dalton …, 2014 - pubs.rsc.org
A series of 1,4-disubstituted ruthenium–vinyl complexes, (E,E)-[{(PMe3)3(CO)ClRu}2(μ-HCCH–Ar–CHCH)], in which the 1,4-diethenylphenylene bridge bears two oligo(ethylene glycol)…
Number of citations: 15 pubs.rsc.org

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